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Parameter /

Details Source | Context
Aspect
Dosing 150 mg once daily (preferred RP2D) [1] Relapsed/Refractory (R/R)
Regimen Mantle Cell Lymphoma (MCL)

BTK Occupancy Near-complete occupancy achieved at 50 mg, 80
mg, and 100 mg QD doses. Occupancy lasted
for 24 hours without decrease. [2]

Exposure (PK) Plasma exposure (AUC & Cmax) increased
proportionally with dose. [2]

Key PKI/PD Higher unbound trough IC50 concentration ratio
differentiator vs. Zanubrutinib, ensuring consistent BTK
inactivation. [3]

CNS Evidence of clinical efficacy in CNS PTLD,
Penetration suggesting blood-brain barrier penetration. [4]

Phase Ib/lla SLE study

Phase Ib/lla SLE study

Indirect comparison in R/R
MCL

Case report (50 mg QD dose)

Experimental Protocols for Key Assays
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The search results provide details on two relevant experimental approaches that can inform the study of

Orelabrutinib.

e BTK Occupancy Assay: The Phase Ib/Ila study in SLE patients demonstrated that near-complete
BTK occupancy in the blood can be a valid PD biomarker [2]. The methodology involved:

o Dosing: Administering Orelabrutinib orally at 50 mg, 80 mg, or 100 mg once daily.
o Measurement: BTK occupancy was measured at 4 hours and 24 hours post-dosing to confirm
the durability of target engagement throughout the dosing interval.

¢ Cellular Transport Assay (Relevant for DDI Potential): While not performed with Orelabrutinib,
one study screened a large compound library for inhibitors of Equilibrative Nucleoside Transporters
(ENT1/ENT2) [5]. This general protocol could be relevant for assessing Orelabrutinib's potential

interactions with these transporters:

o Cell Line: HelLa cells.

o Assay: Measurement of radiolabeled [3H]uridine uptake.

o ENT1-specific inhibition: Conducted in the absence of NBMPR (Nitrobenzylthioinosine).

o ENT2-specific inhibition: Conducted in the presence of 100 nM NBMPR to block ENT1
activity.

Mechanism of Action and Workflow

The following diagram illustrates the core mechanism of Orelabrutinib and a potential high-level workflow

for its preclinical profiling, based on the general principles for BTK inhibitors and drug development.
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Potential Preclinical Profiling Workflow
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> QOrelabrutinib irreversibly inhibits Bruton's Tyrosine Kinase (BTK), a key node in the B-cell receptor

(BCR) signaling pathway. This prevents downstream signals for B-cell proliferation and survival, which is

therapeutic in B-cell malignancies and autoimmune diseases. A comprehensive preclinical profile involves

interlinked pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and transporter interaction studies.

Knowledge Gaps and Further Research Directions

The search results highlight several areas where public technical data on Orelabrutinib is currently lacking.

A thorough whitepaper would require information on:

e Detailed Metabolic Fate: Specific data on the enzymes involved in its metabolism (e.g., Cytochrome
P450 isoforms) and the structures of its major metabolites is not available in these results.

e Pharmacokinetic Parameters: Fundamental PK values such as half-life (t¥2), maximum
concentration (Cmax), time to Cmax (Tmax), volume of distribution (Vd), and clearance (CL) are not
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provided.

e Drug-Drug Interaction (DDI) Potential: There is no specific data on Orelabrutinib's potential to
inhibit or induce major drug-metabolizing enzymes or transporters beyond the general ENT assay
protocol mentioned.

To obtain this missing information, I suggest you:

e Consult regulatory documents from the NMPA (China) and other health authorities, which often
contain detailed clinical review reports with PK/PD data.

e Search for original primary research articles in scientific journals, particularly early-phase clinical
trials or dedicated PK studies, using specialized databases like PubMed.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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